1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene
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Overview
Description
1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a fluorine atom, a methoxyethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative.
Vinylation: The vinyl group is introduced via a Heck reaction, which involves the coupling of a vinyl halide with the aromatic ring in the presence of a palladium catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include ketones, aldehydes, ethyl derivatives, and substituted benzene compounds.
Scientific Research Applications
1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the vinyl group can participate in covalent bonding with biological macromolecules.
Comparison with Similar Compounds
1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzene can be compared with similar compounds such as:
1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene: This compound has a nitro group instead of a vinyl group, which significantly alters its reactivity and applications.
4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene: Similar to the previous compound but with different substitution patterns on the benzene ring.
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-ethenyl-3-fluoro-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-9-5-4-6-10(12)11(9)14-8-7-13-2/h3-6H,1,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVVOLUERRGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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